molecular formula C6H14N4O2 B12057459 Adipic acid dihydrazide-d8

Adipic acid dihydrazide-d8

Cat. No.: B12057459
M. Wt: 182.25 g/mol
InChI Key: IBVAQQYNSHJXBV-SVYQBANQSA-N
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Description

Hexanedioic-d8 Acid Dihydrazide (C₆D₈H₆N₄O₂) is a deuterated derivative of adipic acid dihydrazide (ADH), where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium serves as a non-radioactive tracer for studying molecular interactions, metabolic pathways, and cross-linking mechanisms . Its chemical structure retains the bifunctional hydrazide groups (-NH-NH₂), enabling cross-linking applications similar to non-deuterated dihydrazides. However, the deuterium substitution increases its molecular weight (182.20 g/mol vs. 174.20 g/mol for ADH) and may slightly alter physicochemical properties due to isotope effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N4O2

Molecular Weight

182.25 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriohexanedihydrazide

InChI

InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)/i1D2,2D2,3D2,4D2

InChI Key

IBVAQQYNSHJXBV-SVYQBANQSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)NN)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NN

Canonical SMILES

C(CCC(=O)NN)CC(=O)NN

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Deuterium Exchange

Adipic acid undergoes proton-deuterium exchange in deuterated solvents (e.g., D₂O) under acidic conditions. For example:

HOOC(CH2)4COOH+8D2OH+DOOC(CD2)4COOD+8H2O\text{HOOC(CH}2\text{)}4\text{COOH} + 8\text{D}2\text{O} \xrightarrow{\text{H}^+} \text{DOOC(CD}2\text{)}4\text{COOD} + 8\text{H}2\text{O}

Key parameters:

  • Catalyst : Sulfuric acid-d₂ or D₃PO₄ (2–5 mol%)

  • Temperature : 80–100°C

  • Reaction Time : 48–72 hours

  • Deuterium Enrichment : >98% achieved through iterative exchange cycles.

Reduction of Deuterated Adiponitrile

Adiponitrile-d₈ is hydrogenated using deuterium gas (D₂) over a Raney nickel catalyst:

NC(CD2)4CN+4D2OH2SO4DOOC(CD2)4COOD+2ND3\text{NC(CD}2\text{)}4\text{CN} + 4\text{D}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{DOOC(CD}2\text{)}4\text{COOD} + 2\text{ND}3

Advantages:

  • Isotopic Purity : ≥99.5% due to controlled nitrile reduction.

Hydrazinolysis of Deuterated Adipic Acid

Deuterated adipic acid reacts with hydrazine hydrate (N₂H₄·H₂O) to form hexanedioic-d8 acid dihydrazide. Two optimized methods are prevalent:

Catalytic Batch Process

Procedure (adapted from CN107056646A):

  • Reagents :

    • Hexanedioic-d8 acid (1 mol)

    • Hydrazine hydrate (80%, 2.5–4 mol)

    • ZnO/Al₂O₃ catalyst (6–20 wt% of acid)

  • Reaction :

    DOOC(CD2)4COOD+2N2H4H2OZnO/Al2O3N2H3CO(CD2)4CON2H3+3D2O\text{DOOC(CD}_2\text{)}_4\text{COOD} + 2\text{N}_2\text{H}_4·\text{H}_2\text{O} \xrightarrow{\text{ZnO/Al}_2\text{O}_3} \text{N}_2\text{H}_3\text{CO(CD}_2\text{)}_4\text{CON}_2\text{H}_3 + 3\text{D}_2\text{O}
    • Conditions : Reflux at 95–100°C, 3–5 hours

    • Water Removal : Fractional distillation (reflux ratio 1:10)

    • Yield : 90–92%.

Catalyst Recovery : Filtration and reactivation (calcination at 400°C) enable 5–7 reuse cycles without activity loss.

Continuous Flow Synthesis

A scalable alternative (derived from OSTI):

  • Reactors : Tubular flow system with in-line separators

  • Parameters :

    • Residence Time : 13–25 minutes

    • Temperature : 120–140°C

    • Pressure : 2–3 bar

  • Advantages :

    • Throughput : 22 g/hour demonstrated for non-deuterated ADH

    • Isotopic Integrity : Reduced deuteration loss due to shorter exposure times.

Purification and Isotopic Validation

Post-synthesis steps ensure product purity and deuterium retention:

Crystallization

  • Solvent : Ethanol-D6 or D₂O

  • Steps :

    • Dissolve crude product in hot deuterated solvent.

    • Cool to 4°C for crystallization.

    • Centrifuge and wash with cold solvent.

Analytical Verification

  • NMR : ²H NMR confirms >98% deuterium incorporation (δ 2.1–2.3 ppm for CD₂ groups).

  • MS : ESI-MS m/z 182.25 [M+H]⁺ with D₈ isotopic pattern.

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in D₂O).

Comparative Analysis of Methods

ParameterBatch ProcessContinuous Flow
Reaction Time 3–5 hours13–25 minutes
Yield 90–92%85–88%
Isotopic Purity 98–99%97–98%
Scalability Pilot-scale (kg/day)Industrial (tons/year)
Catalyst Lifetime 5–7 cyclesNot applicable

Key Trade-offs :

  • Batch processes favor isotopic purity, while flow systems prioritize throughput.

  • Catalyst-dependent methods reduce hydrazine waste but require post-reaction filtration.

Challenges and Mitigation Strategies

  • Deuterium Loss :

    • Cause : Proton exchange during aqueous workup.

    • Solution : Use deuterated solvents (D₂O, EtOD) and inert atmospheres.

  • Hydrazine Handling :

    • Risk : Corrosivity and toxicity.

    • Mitigation : Closed-loop distillation and real-time FTIR monitoring.

  • Cost :

    • Deuterated Reagents : Contribute >70% of total synthesis cost.

    • Optimization : Recycling D₂O from distillates cuts expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic-d8 Acid Dihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of Hexanedioic-d8 Acid Dihydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of Hexanedioic-d8 Acid Dihydrazide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized hydrazides, while reduction reactions may produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of Hexanedioic-d8 Acid Dihydrazide involves its ability to form stable hydrazone linkages with aldehydes and ketones. This property makes it an effective crosslinking agent in various applications. The compound interacts with molecular targets through the formation of covalent bonds, leading to the stabilization of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a detailed comparison of Hexanedioic-d8 Acid Dihydrazide with structurally analogous dihydrazides, emphasizing molecular properties, applications, and research findings:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Primary Applications Key Research Findings
Hexanedioic-d8 Acid Dihydrazide C₆D₈H₆N₄O₂ 182.20 ~180–185 (estimated) Similar to ADH; temperature-dependent Isotopic tracing in MS/NMR studies, cross-linking in deuterated hydrogels Used in tracking cross-linking efficiency in deuterated polymers; enhances resolution in spectroscopic analyses .
Adipic Acid Dihydrazide (ADH) C₆H₁₄N₄O₂ 174.20 180–185 50 g/L in water (20°C); increases with temperature Cross-linking hydrogels, epoxy curing, formaldehyde scavenging, coatings Forms stable hydrogels with hyaluronic acid (90% cross-linking efficiency); reduces formaldehyde emissions in resins by 0.36% at 6% concentration .
Azelaic Acid Dihydrazide C₉H₁₈N₄O₂ 214.27 160–165 Moderate in polar solvents Corrosion inhibition (mild steel in HCl) Achieves 85% corrosion inhibition efficiency at 30°C via mixed-type inhibition; validated by electrochemical frequency modulation (EFM) .
Suberic Acid Dihydrazide C₈H₁₆N₄O₂ 200.24 170–175 Low in water; soluble in ethanol Polymer crystallization (e.g., poly-L-lactic acid) Reduces PLLA crystallization half-time from 26.5 min to 1.4 min at 115°C at 0.8% concentration .
Isophthalic Dihydrazide (IDH) C₈H₁₀N₄O₂ 194.19 220–225 Insoluble in water; soluble in DMF High-temperature epoxy curing, LCD sealing materials Provides superior adhesion in epoxy resins (90% curing efficiency) but requires higher curing temperatures than ADH .

Key Differences and Research Insights:

Isotopic Utility: Hexanedioic-d8 Acid Dihydrazide is uniquely suited for isotopic labeling, unlike non-deuterated analogs. For example, in hyaluronic acid hydrogels, deuterated cross-linkers enable precise tracking of degradation kinetics in vivo .

Backbone Structure :

  • ADH vs. IDH : ADH’s aliphatic C₄ backbone yields lower melting points (180°C vs. 220°C for aromatic IDH) and better solubility, making it preferable for aqueous applications .
  • Azelaic vs. Suberic : Azelaic’s longer C₇ chain enhances corrosion inhibition via stronger adsorption on metal surfaces, while suberic derivatives optimize polymer crystallization .

Functional Performance :

  • ADH-modified hydrogels exhibit tunable mechanical properties (e.g., storage modulus = 1–5 kPa) for bioprinting, whereas IDH-based epoxies show higher thermal stability (>200°C) .
  • Hexanedioic-d8’s deuterium introduces negligible functional differences in cross-linking but improves analytical sensitivity in MS-based proteomics .

Biological Activity

Hexanedioic-d8 Acid Dihydrazide, also known as hexanedioic acid dihydrazide with deuterium labeling, is a specialized compound with significant implications in biological and biochemical research. Its unique isotopic composition, particularly the presence of deuterium, enhances its utility in various scientific applications, especially in studies involving isotopic tracing and kinetic isotope effects. This article delves into the biological activity of Hexanedioic-d8 Acid Dihydrazide, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Hexanedioic-d8 Acid Dihydrazide features two hydrazide functional groups (-NH-NH2) linked to a hexanedioic acid backbone. The deuterium labeling not only distinguishes it from non-deuterated counterparts but also provides advantages in tracking molecular interactions due to its distinct mass properties.

Mechanisms of Biological Activity

The biological activity of Hexanedioic-d8 Acid Dihydrazide is primarily attributed to its ability to form stable hydrazone linkages with aldehydes and ketones. This property is crucial for various biochemical applications:

  • Crosslinking Agent : The compound acts as an effective crosslinking agent, stabilizing biochemical compounds and facilitating their interactions.
  • Enzyme Mechanisms : It is utilized in studying enzyme mechanisms, helping researchers understand how enzymes interact with substrates.
  • Protein Interactions : The ability to form covalent bonds with molecular targets enhances its effectiveness in investigating protein interactions.
  • Drug Delivery Systems : Its stabilizing effects make it a valuable component in developing drug delivery systems.

Case Study 1: Crosslinking Applications

In a study focusing on the crosslinking properties of Hexanedioic-d8 Acid Dihydrazide with various biomolecules, researchers found that the compound effectively formed hydrazone linkages that enhanced the stability and functionality of the resultant complexes. This was particularly evident when used in conjunction with oxidized alginate and k-carrageenan, resulting in hydrogels that exhibited improved mechanical properties and biocompatibility.

Parameter Control Hydrogel Hydrogel with Hexanedioic-d8
Mechanical Strength150 kPa250 kPa
BiocompatibilityModerateHigh
Crosslink DensityLowHigh

Case Study 2: Enzyme Interaction Studies

Another significant application involved using Hexanedioic-d8 Acid Dihydrazide to investigate enzyme-substrate interactions. The compound was employed to trace the kinetics of enzyme reactions by providing a stable linkage that allowed for precise measurement of reaction rates. This study highlighted the compound's role in enhancing the understanding of enzymatic mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Hexanedioic-d8 Acid Dihydrazide, and how can purity be validated?

  • Methodology : The compound is synthesized via condensation reactions between adipic acid derivatives and hydrazine. Key parameters include stoichiometric ratios (e.g., 1:2 for adipic acid to hydrazine), ethanol as a solvent, and reflux conditions . Purification involves recrystallization from ethanol to remove unreacted precursors. Purity can be validated using elemental analysis, NMR (to confirm deuteration in the d8 form), and HPLC. Crystallographic data (e.g., unit cell parameters from X-ray diffraction) can further confirm structural integrity .

Q. Which analytical techniques are critical for characterizing its molecular structure and deuteration?

  • Methodology :

  • X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., C–O and N–N distances in the hydrazide groups) .
  • FT-IR and NMR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in IR; deuteration confirmed via absence of proton signals in 1^1H NMR) .
  • Mass spectrometry : Validates molecular weight (230.26 g/mol for non-deuterated form) and isotopic purity for the d8 derivative .

Q. How does its symmetrical bifunctional structure impact reactivity in crosslinking applications?

  • Methodology : The two hydrazide groups enable dual crosslinking via condensation with carbonyl groups (e.g., aldehydes or ketones). Reactivity can be tested in model systems, such as hydrogel formation with oxidized polysaccharides (e.g., hyaluronic acid). Kinetic studies using rheology or gravimetric analysis quantify crosslinking efficiency .

Advanced Research Questions

Q. How can experimental designs address contradictions in its role in polymer stabilization vs. formaldehyde emission?

  • Methodology : In urea-formaldehyde (UF) resins, adipic acid dihydrazide reduces free formaldehyde by forming reversible hydrazone bonds. However, under acidic conditions, these bonds may hydrolyze, releasing formaldehyde. To resolve contradictions:

  • Controlled pH studies : Monitor formaldehyde emission via chromotropic acid assays at varying pH levels .
  • Thermal analysis : Use TGA/DSC to correlate thermal stability with crosslink density (e.g., higher decomposition temperatures indicate stable networks) .
  • Reaction kinetics : Employ 13^{13}C NMR to track formaldehyde consumption during resin curing .

Q. What strategies optimize its use in reversible hydrogels for drug delivery?

  • Methodology :

  • Dynamic crosslinking : Utilize Schiff base chemistry between hydrazide and oxidized carbohydrates (e.g., hyaluronic acid). Adjust oxidation degrees (e.g., 20–50% oxidation) to balance gelation time and mechanical strength .
  • Drug release profiling : Load model drugs (e.g., blue dextran) and measure release kinetics under physiological conditions. Compare hydrogels crosslinked with adipic acid dihydrazide vs. other dihydrazides (e.g., oxalic or succinic dihydrazide) to assess specificity .

Q. How can isotopic labeling (d8) enhance mechanistic studies in metabolic tracing or degradation analysis?

  • Methodology :

  • Deuterium tracing : Use LC-MS to track deuterated fragments during biodegradation studies (e.g., in hydrogels or resins). Compare degradation rates with non-deuterated analogs to isolate isotopic effects .
  • NMR spectroscopy : 2^2H NMR quantifies deuterium incorporation in byproducts, aiding in pathway elucidation .

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